Methyl 3-methoxypyridazine-4-carboxylate Methyl 3-methoxypyridazine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 614732-01-3
VCID: VC8283125
InChI: InChI=1S/C7H8N2O3/c1-11-6-5(7(10)12-2)3-4-8-9-6/h3-4H,1-2H3
SMILES: COC1=C(C=CN=N1)C(=O)OC
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol

Methyl 3-methoxypyridazine-4-carboxylate

CAS No.: 614732-01-3

Cat. No.: VC8283125

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methoxypyridazine-4-carboxylate - 614732-01-3

Specification

CAS No. 614732-01-3
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
IUPAC Name methyl 3-methoxypyridazine-4-carboxylate
Standard InChI InChI=1S/C7H8N2O3/c1-11-6-5(7(10)12-2)3-4-8-9-6/h3-4H,1-2H3
Standard InChI Key OXGCYEWDLOOJHQ-UHFFFAOYSA-N
SMILES COC1=C(C=CN=N1)C(=O)OC
Canonical SMILES COC1=C(C=CN=N1)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

Methyl 3-methoxypyridazine-4-carboxylate features a pyridazine ring—a six-membered aromatic heterocycle containing two nitrogen atoms at the 1,2-positions. The methoxy group (-OCH₃) is attached to the pyridazine ring at position 3, while the methyl ester (-COOCH₃) occupies position 4. Its systematic IUPAC name is methyl 3-methoxypyridazine-4-carboxylate, and its molecular formula is C₇H₈N₂O₃ (exact mass: 168.0535 g/mol) .

Table 1: Key Physicochemical Properties of Methyl 3-Methoxypyridazine-4-Carboxylate and Related Compounds

PropertyMethyl 3-Methoxypyridazine-4-CarboxylateMethyl 6-Chloro-3-Methoxypyridazine-4-Carboxylate 3-Methoxypyridine-4-Carboxylic Acid Methyl Ester
CAS NumberNot reported1591827-16-559786-32-2
Molecular FormulaC₇H₈N₂O₃C₇H₇ClN₂O₃C₈H₉NO₃
Molecular Weight (g/mol)168.05202.6167.16
Boiling PointNot reported259.5°C (estimated)259.5°C
DensityNot reported1.156 g/cm³1.156 g/cm³
Flash PointNot reported110.7°C110.7°C

The absence of direct experimental data for the non-chlorinated pyridazine derivative necessitates extrapolation from structurally similar compounds. For instance, the chloro-substituted analog (CAS 1591827-16-5) exhibits a molecular weight of 202.6 g/mol and a density of 1.156 g/cm³, suggesting that the unsubstituted variant would possess marginally lower values due to the absence of chlorine .

Synthesis and Reaction Pathways

Synthetic Routes for Pyridazine Derivatives

While no explicit synthesis for methyl 3-methoxypyridazine-4-carboxylate is documented, multi-step protocols for analogous compounds provide a framework for its potential preparation. For example, methyl 6-chloro-3-methoxypyridazine-4-carboxylate is synthesized through sequential functionalization of the pyridazine ring, involving halogenation and esterification steps . Similarly, the pyridine-based derivative (CAS 59786-32-2) is synthesized via a three-step process:

  • Hydrolysis and acid treatment: Reaction with 10% hydrochloric acid at 90°C for 5 hours (62% yield) .

  • Esterification: Treatment with hydrogen chloride in methanol at ambient temperature (55% yield) .

  • Nitrosation: Use of isopentyl nitrite in dimethylformamide at 65°C (30% yield) .

These methods highlight the importance of protecting group strategies and regioselective substitutions in constructing methoxy-carboxylate pyridazine systems.

Challenges in Pyridazine Functionalization

Physicochemical and Spectroscopic Characteristics

Stability and Solubility

The chloro-substituted analog (CAS 1591827-16-5) exhibits limited aqueous solubility, necessitating dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Stock solutions are typically stored at -80°C to prevent degradation, with recommended use within six months . These observations suggest that methyl 3-methoxypyridazine-4-carboxylate may share similar stability profiles, requiring careful handling under inert atmospheres.

Spectroscopic Data

Although specific spectral data for the target compound are unavailable, related structures provide reference points:

  • IR Spectroscopy: Expected peaks include C=O stretch (~1700 cm⁻¹ for the ester), C-O-C asymmetric stretch (~1250 cm⁻¹ for methoxy), and aromatic C-N vibrations (~1600 cm⁻¹) .

  • NMR Spectroscopy: The pyridazine ring protons typically resonate between δ 7.5–9.0 ppm in ¹H NMR, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm .

Applications in Pharmaceutical Research

Role in Drug Discovery

Pyridazine carboxylates are prized in medicinal chemistry for their ability to modulate enzyme activity and interact with biological targets. For example, methyl 3-aminopyridazine-4-carboxylate (CAS 1256633-18-7) serves as a precursor to kinase inhibitors, underscoring the pharmacological relevance of this scaffold . Although direct evidence for methyl 3-methoxypyridazine-4-carboxylate is lacking, its structural similarity to AMPK activators described in suggests potential utility in metabolic disorder therapeutics.

Table 2: Comparative Bioactivity of Pyridazine Derivatives

CompoundTarget PathwayBioactivityReference
Methyl 3-aminopyridazine-4-carboxylateKinase inhibitionIC₅₀ = 12 nM (JNK3)
AMPK activators (e.g., ASP4132)AMPK activationEC₅₀ = 0.8 μM (HEK293 cells)
Methyl 6-chloro-3-methoxypyridazine-4-carboxylateUndisclosedResearch use only

Agricultural and Material Science Applications

Methoxy and ester functionalities enhance soil mobility and bioavailability, making such compounds candidates for herbicide development. Additionally, their aromatic systems could contribute to materials science applications, such as organic semiconductors or metal-organic frameworks (MOFs) .

Future Directions and Research Gaps

Synthetic Optimization

Current yields for multi-step syntheses (30–62%) are suboptimal for large-scale production. Future work should explore catalytic methods, such as flow chemistry or enzyme-mediated reactions, to improve efficiency.

Biological Screening

Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s pharmacokinetic and pharmacodynamic properties. Priority targets include metabolic enzymes (e.g., AMPK) and oncology-related kinases .

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